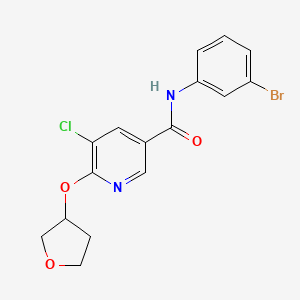

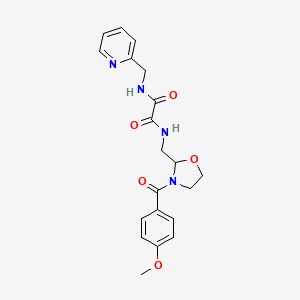

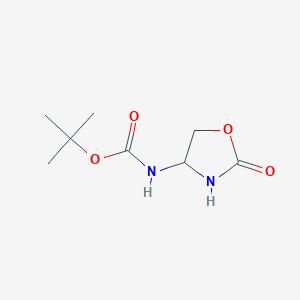

![molecular formula C18H14FN3O B2512666 N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide CAS No. 2034208-09-6](/img/structure/B2512666.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridines are important in coordination chemistry, forming complexes with many transition metals .

Molecular Structure Analysis

Bipyridines have a planar structure with the two nitrogen atoms in the same plane . The introduction of a fluorobenzamide group would likely alter the planarity and other structural characteristics of the molecule.Chemical Reactions Analysis

Bipyridines are known to undergo various chemical reactions, including those involving their nitrogen atoms . The specific reactions of “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” would depend on the reactivity of the fluorobenzamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For example, the presence of a fluorobenzamide group in “N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide” might influence its solubility, melting point, and other properties.Scientific Research Applications

Transition-Metal Catalysis

Bipyridines serve as essential ligands in transition-metal catalysis. Their coordination with metal centers enhances catalytic activity and selectivity. Researchers have explored the use of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide as a ligand in various catalytic reactions, such as Suzuki coupling, Negishi coupling, and Stille coupling .

Electrochemical Methods

Electrochemical synthesis methods offer green and efficient alternatives. N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide may participate in electrochemical reactions, enabling the construction of complex molecules.

Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576

Mechanism of Action

Target of Action

The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known that the compound interacts with the mitogen-activated protein kinase 10, potentially altering its activity and thus influencing the cellular processes it regulates .

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to cell growth and apoptosis .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide’s action depend on its interaction with the Mitogen-activated protein kinase 10. By influencing this kinase, the compound could potentially affect cell growth and apoptosis .

Action Environment

The action, efficacy, and stability of N-([2,3’-bipyridin]-5-ylmethyl)-2-fluorobenzamide can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules, pH levels, and temperature . .

Safety and Hazards

properties

IUPAC Name |

2-fluoro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDXQMXGWVUSCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)

![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)

![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)